molecular formula C10H9NO4S B1583758 8-Amino-4-hydroxynaphthalene-2-sulfonic acid CAS No. 489-78-1

8-Amino-4-hydroxynaphthalene-2-sulfonic acid

Cat. No. B1583758
CAS RN: 489-78-1
M. Wt: 239.25 g/mol
InChI Key: GGZZISOUXJHYOY-UHFFFAOYSA-N
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Description

8-Amino-4-hydroxynaphthalene-2-sulfonic acid is a derivative of aniline consisting of a trifunctional monomer (bearing three functional groups –NH2, –OH and –SO3H). It also contains two fused benzene rings .


Synthesis Analysis

Conducting polymers have been synthesized electrochemically from 4-amino-3-hydroxynaphthalene-1-sulfonic acid (4A3HN1SA), 4-aminonaphthalene-1-sulfonic acid (4AN1SA) and 7-amino-4-hydroxynaphthalene-2-sulfonic acid (7A4HN2SA) on glassy carbon electrodes . The influence of the positive potential limit on the potential cycling polymerization of 4A3HN1SA was studied, and a sufficiently high potential limit allowed better film growth .


Chemical Reactions Analysis

Under similar polymerization conditions, the three monomers showed different radical formation potentials and different voltammetric peak profiles . The effects of scan rate and solution pH on the electrochemical properties of the polymers were investigated, in the range between 10 and 200 mV s−1, all the modified electrodes showing a surface-confined electrode process .


Physical And Chemical Properties Analysis

The modified electrodes were characterized by electrochemical impedance spectroscopy in pH 4.0 and 7.0 buffer solutions . The results showed a more porous poly(7A4HN2SA) film, which is less affected by pH change than the other two films . Scanning electron microscopy of the polymer films also showed significant differences in their morphologies .

Scientific Research Applications

  • Fluorescent Sensing and Detection : A derivative of 4-amino-3-hydroxynaphthalene-1-sulfonic acid has been shown to be useful for fluorescent sensing of CN- (cyanide ions) in water, based on the mechanism of supramolecular self-assembly. This approach offers a novel method for the selective recognition of CN- anions, with a detection limit of 3.2 × 10(-7) M. It's notable for its efficiency and convenience in testing for CN- ions, with minimal interference from other anions (Shi et al., 2013).

  • Analytical Determination in Pharmaceuticals : Poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes have been developed for the simultaneous determination of caffeine and paracetamol using square-wave voltammetry. This method shows high selectivity and efficiency, with a broad linear calibration range and low detection limits for both caffeine and paracetamol (Tefera et al., 2016).

  • Electrochemical Synthesis and Characterization : Research on conducting polymers synthesized electrochemically from amino-substituted naphthalene sulfonic acids, including 7-amino-4-hydroxynaphthalene-2-sulfonic acid, has been conducted. These studies focus on the influence of polymerization conditions on film growth, electrochemical properties, and the morphologies of the polymers (Geto & Brett, 2016).

  • Corrosion Inhibition : 4-Amino-3-hydroxynaphthalene-1-sulphonic acid has been evaluated as a corrosion inhibitor for mild steel in acidic conditions. The studies reveal its effectiveness in reducing corrosion, likely due to its adsorption on the steel surface (Yıldız et al., 2014).

  • Environmental Applications : The degradation and regeneration of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid using biochar-based nanocomposites have been investigated for water treatment applications. This method indicates potential for improving the adsorption capacity of saturated biochars, showing promise in environmental remediation technologies (Li et al., 2017).

properties

IUPAC Name

8-amino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZZISOUXJHYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197634
Record name 8-Amino-4-hydroxynaphthalene-2-sulphonic acid
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Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

489-78-1
Record name 5-Amino-1-hydroxy-3-naphthalenesulfonic acid
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Record name 8-Amino-4-hydroxynaphthalene-2-sulphonic acid
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Synthesis routes and methods

Procedure details

On account of their easy accessibility and the neutral black shade obtainable therewith, particular interest attaches to the dyes that are derived from 1-hydroxy-2 amino-4-nitrobenzene or 1-hydroxy-2-amino-5-nitrobenzene as diazo components, and from 1-hydroxy-7-aminonaphthalene-3-sulphonic acid or 1-hydroxy-6-aminonaphthalene-3-sulphonic acid as coupling component.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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